molecular formula C16H19NO B149662 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone CAS No. 895152-66-6

1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone

Cat. No.: B149662
CAS No.: 895152-66-6
M. Wt: 241.33 g/mol
InChI Key: WYZQBEQQQKCTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, commonly referred to as UR-144, is a synthetic cannabinoid (SC) belonging to the indole-based cannabimimetic class. Its molecular formula is C₁₆H₁₉NO (CAS 895152-66-6), with a molecular weight of 241.33 g/mol. Structurally, it features a pentyl chain at the indole nitrogen and a 2,2,3,3-tetramethylcyclopropyl (TMCP) carbonyl group at the 3-position of the indole core .

UR-144 emerged in the early 2010s as a designer drug in "herbal blends" marketed as legal alternatives to cannabis. UR-144 acts as a cannabinoid receptor type 1 (CB1) agonist, producing Δ9-tetrahydrocannabinol (THC)-like psychoactive effects .

Properties

IUPAC Name

1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-15(2)14(16(15,3)4)13(18)11-9-17-12-8-6-5-7-10(11)12/h5-9,14,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZQBEQQQKCTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CNC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647203
Record name (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895152-66-6
Record name (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895152666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 895152-66-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1H-INDOL-3-YL)(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/674PB4BFT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

N-Alkylation of Indole

The first step involves the alkylation of indole with a suitable alkylating agent. For UR-144, pentyl or fluoropentyl groups are commonly introduced. In a modified procedure, indole is reacted with 1-bromo-5-fluoropentane in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (60–80°C). This reaction proceeds via an SN2 mechanism, yielding 1-(5-fluoropentyl)-1H-indole as the intermediate.

Acylation with 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

The second step involves the acylation of the alkylated indole intermediate. 2,2,3,3-Tetramethylcyclopropanecarboxylic acid is activated using a coupling agent such as oxalyl chloride or thionyl chloride to form the corresponding acid chloride. This reactive intermediate is then reacted with 1-(5-fluoropentyl)-1H-indole in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) under anhydrous conditions. The reaction is typically conducted in dichloromethane (DCM) at room temperature, yielding UR-144 with an overall reported yield of 58%.

Table 1: Synthetic Conditions for UR-144

StepReagentsSolventTemperatureYield
N-Alkylation1-Bromo-5-fluoropentane, K₂CO₃DMF70°C85%
Acylation2,2,3,3-Tetramethylcyclopropanecarbonyl chloride, AlCl₃DCM25°C68%
Overall---58%

Optimization of Reaction Parameters

Solvent and Catalyst Selection

The choice of solvent and catalyst significantly impacts the efficiency of the acylation step. Polar aprotic solvents such as DCM and tetrahydrofuran (THF) are preferred due to their ability to stabilize the acyl chloride intermediate. Catalytic amounts of AlCl₃ (10–15 mol%) enhance the electrophilicity of the carbonyl group, facilitating nucleophilic attack by the indole moiety.

Temperature and Reaction Time

Elevated temperatures (40–50°C) during the acylation step can lead to side reactions, including cyclopropane ring opening. Maintaining the reaction at 25°C for 6–8 hours ensures optimal conversion while minimizing degradation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis of UR-144 reveals characteristic signals corresponding to the indole and cyclopropane moieties. The aromatic protons of the indole ring appear as a multiplet at δ 7.2–7.6 ppm, while the methyl groups on the cyclopropane ring resonate as singlets at δ 1.2–1.4 ppm.

Table 2: Key ¹H NMR Chemical Shifts for UR-144

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Indole H-27.53Doublet
Indole H-47.43Doublet
Cyclopropane CH₃1.25Singlet

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular formula C₂₁H₂₆FNO, with an observed [M+H]⁺ ion at m/z 328.2045 (calculated 328.2048). Fragmentation patterns include the loss of the cyclopropane moiety (m/z 214) and the fluoropentyl chain (m/z 172).

Stability and Degradation Pathways

Thermal Degradation

UR-144 undergoes thermal rearrangement when exposed to temperatures above 200°C, such as during gas chromatography (GC) analysis. The cyclopropane ring opens to form homoallylic ketones, including 2,3,3-trimethyl-1-butene (TMB) and 2,4-dimethyl-1-pentene (DM1P).

Table 3: Thermal Degradation Products of UR-144

Degradation ProductRetention Time (min)Major Ions (m/z)
UR-144 (Standard)10.73232, 247, 314, 329
TMB11.21172, 218, 232
DM1P12.71172, 218, 247

Chemical Reactions Analysis

Types of Reactions

(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Nitro, halo, or sulfo derivatives of the indole ring.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H19NO
  • Molecular Weight : 241.328 g/mol
  • CAS Number : 895152-66-6
  • IUPAC Name : 1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone

Structural Representation

The compound features an indole ring fused with a cyclopropyl moiety, contributing to its unique pharmacological properties.

Synthetic Cannabinoid Research

(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is primarily studied for its role as a synthetic cannabinoid receptor agonist . It is structurally related to UR-144 and XLR11, which have been identified in various herbal products sold online and have raised concerns regarding their safety and legality.

Case Study: UR-144 Identification

A study conducted by ResearchGate highlighted the identification of UR-144 in commercial products. This compound shares structural similarities with (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone and demonstrates significant agonistic activity at cannabinoid receptors.

Neuropharmacology

Research indicates that synthetic cannabinoids can affect neurological functions and may have potential therapeutic effects for conditions such as chronic pain and anxiety disorders.

Neuropharmacological Studies

Studies have shown that compounds like (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone can modulate neurotransmitter release and influence pain pathways through the endocannabinoid system.

Toxicology and Safety Assessments

Given the rise in synthetic cannabinoid use and associated health risks, toxicological studies are essential for understanding the safety profile of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone.

Toxicological Findings

Research has indicated that synthetic cannabinoids can lead to adverse effects such as psychosis and cardiovascular issues. A comprehensive review of these findings is crucial for regulatory bodies to assess the risks associated with this compound.

Data Tables

Effect TypeObservations
Agonistic ActivityHigh affinity for CB1 receptors
Side EffectsPotential for anxiety and psychosis
Therapeutic PotentialChronic pain management

Mechanism of Action

The mechanism of action of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone involves its interaction with cannabinoid receptors CB1 and CB2. The compound binds to these receptors, mimicking the effects of endogenous cannabinoids, and modulates various physiological processes such as pain perception, mood, and appetite . The molecular pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases.

Comparison with Similar Compounds

UR-144 vs. XLR-11 (5F-UR-144)

XLR-11, or (1-(5-fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a fluorinated analog of UR-144. The pentyl chain in UR-144 is replaced with a 5-fluoropentyl group in XLR-11.

Property UR-144 XLR-11
Substituent N-pentyl N-(5-fluoropentyl)
Potency (CB1) Moderate agonist Higher potency than UR-144
Metabolism Hydroxylation at pentyl (e.g., 5-OH-UR-144) Fluoropentyl resists oxidation, leading to unique metabolites (e.g., defluorination products)
Toxicity Linked to AKI in mixed-use cases Stronger association with AKI; detected in 4/5 product samples from AKI outbreaks
Legal Status Schedule I (U.S., 2013) Schedule I (U.S., 2013)

Key Findings :

  • XLR-11 exhibits greater CB1 receptor affinity and longer half-life due to fluorine’s electron-withdrawing effects .
  • Fluorination complicates detection in urine, requiring specialized methods like LC-MS/MS .

UR-144 vs. TMCP Analogs (TMCP-020, TMCP-200)

The TMCP carbonyl group is retained in analogs with varying N-alkyl chains or heterocyclic substitutions:

Compound Substituent Pharmacological Notes
TMCP-020 N-heptyl Longer alkyl chain increases lipophilicity; slower metabolism
TMCP-200 N-(2-morpholin-4-ylethyl) Exhibits mixed CB1/CB2 agonism; lower abuse potential

Key Findings :

  • TMCP-200’s morpholine group introduces polar interactions, reducing receptor selectivity .

UR-144 vs. A-796260

A-796260, or 1-(2-morpholin-4-yl-ethyl)-1H-indol-3-ylmethanone, replaces UR-144’s pentyl with a morpholine-containing side chain.

Property UR-144 A-796260
Substituent N-pentyl N-(2-morpholin-4-yl-ethyl)
Receptor Activity CB1 agonist Dual CB1/CB2 agonist
Therapeutic Potential None reported Investigated for neuropathic pain

Key Findings :

  • A-796260’s morpholine group confers selectivity for CB2 receptors, making it a candidate for pain management without psychoactive effects .

UR-144 vs. JWH-018 and AM-2201

JWH-018 and AM-2201 are naphthoylindole SCs, differing from UR-144’s TMCP group:

Compound Core Structure Key Differences
JWH-018 Naphthoylindole Higher CB1 potency than UR-144
AM-2201 N-(5-fluoropentyl)-naphthoylindole Fluorinated variant with extreme potency; associated with seizures

Key Findings :

  • UR-144’s TMCP group reduces metabolic instability compared to JWH-018’s naphthoyl moiety .
  • AM-2201’s fluoropentyl chain parallels XLR-11’s pharmacokinetics but with stronger hallucinogenic effects .

Metabolic and Toxicological Profiles

Metabolism

  • UR-144 : Primarily hydroxylated at the pentyl chain (5-OH-UR-144) and conjugated with glucuronic acid .
  • XLR-11 : Undergoes defluorination and carboxylation, producing metabolites detectable in urine for >48 hours .

Toxicity

  • AKI : Linked to XLR-11 and UR-144 in multi-state outbreaks, though contaminants (e.g., heavy metals) may synergize toxicity .
  • Neurotoxicity : Both compounds cause seizures, tachycardia, and psychosis, but XLR-11’s fluorination correlates with higher ER admissions .

Legal and Regulatory Status

Compound U.S. Scheduling Date EU Status (2022)
UR-144 2013 Controlled in most states
XLR-11 2013 Controlled
A-796260 Not scheduled Under monitoring

Biological Activity

(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a synthetic compound belonging to the indole derivatives class. It has gained attention due to its interactions with cannabinoid receptors and its potential applications in medicinal chemistry and forensic science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
  • CAS Number : 895152-66-6
  • Molecular Formula : C16H19NO
  • Molecular Weight : 241.328 g/mol
  • Solubility :
    • DMSO: 33 mg/ml
    • Ethanol: 17 mg/ml
    • DMF: 50 mg/ml

The primary biological activity of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is attributed to its interaction with the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes.

Binding Affinity

The compound exhibits significant binding affinity with:

  • CB1 Receptor : EC50 = 2.36×1062.36\times 10^{-6} M
  • CB2 Receptor : EC50 = 2.79×1082.79\times 10^{-8} M

This indicates that it acts primarily as an agonist for these receptors, influencing numerous signaling pathways associated with pain modulation, appetite regulation, and mood stabilization.

Pharmacokinetics

The pharmacokinetic profile of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone includes:

  • Absorption : Rapid absorption upon administration.
  • Distribution : High distribution volume due to lipophilicity.
  • Metabolism : Metabolized primarily in the liver through cytochrome P450 enzymes.
  • Excretion : Primarily excreted via urine.

Cellular Effects

The compound influences cellular functions by modulating:

  • Cell signaling pathways
  • Gene expression
  • Intracellular calcium levels

For example, its interaction with the CB1 receptor can lead to increased intracellular calcium levels, affecting various metabolic processes within the cell.

Research Applications

(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone has several notable applications in research:

Medicinal Chemistry

It serves as a precursor in synthesizing synthetic cannabinoids that are studied for their therapeutic potential in treating pain and neurological disorders.

Forensic Science

As an analytical reference standard, it aids in identifying synthetic cannabinoids in biological samples during toxicological analyses.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Pain Management : Research indicates that compounds targeting CB1 receptors can alleviate chronic pain conditions.
  • Neurological Disorders : Studies suggest that modulation of cannabinoid receptors may provide benefits in conditions such as epilepsy and multiple sclerosis.

Summary Table of Biological Activity

Activity TypeDescription
Receptor Interaction Agonist at CB1 and CB2 receptors
EC50 Values CB1: 2.36×1062.36\times 10^{-6} M; CB2: 2.79×1082.79\times 10^{-8} M
Cellular Effects Modulates calcium levels and gene expression
Research Applications Medicinal chemistry and forensic science

Q & A

Q. Table 1: Key Spectral Data

ParameterValue
Molecular FormulaC₁₆H₁₉NO
Molecular Weight241.3 g/mol
UV λmax (nm)212, 242, 297

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the indole C3 substitution and cyclopropane geometry. For example, the cyclopropane protons appear as singlets (δ 1.0–1.3 ppm) due to restricted rotation .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for detecting trace impurities and fragmentation patterns. The molecular ion peak at m/z 241 (M⁺) is diagnostic .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., m/z 241.1467 for C₁₆H₁₉NO⁺) .

Advanced: How do structural modifications (e.g., alkyl chain length, fluorination) impact cannabinoid (CB) receptor binding affinity?

Methodological Answer:
Substituents at the indole N1 position significantly alter CB1/CB2 receptor affinity:

  • N1-Pentyl derivatives (e.g., UR-144): Moderate CB1 affinity (Ki ≈ 50 nM) due to optimal hydrophobic interactions .
  • N1-(5-Fluoropentyl) analogs (e.g., XLR-11): Enhanced metabolic stability and binding (Ki ≈ 20 nM) via fluorine-induced electron-withdrawing effects .
  • N1-Morpholinylethyl groups (e.g., A-796,260): Reduced receptor affinity (Ki > 100 nM) due to steric hindrance .

Q. Table 2: Structure-Activity Relationships

DerivativeSubstituentCB1 Ki (nM)
UR-144N1-Pentyl48 ± 5
XLR-11N1-(5-Fluoropentyl)22 ± 3
A-796,260N1-Morpholinylethyl110 ± 12

Advanced: How can researchers resolve contradictions in receptor binding data across studies?

Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell type, radioligand choice). To mitigate:

  • Standardize Assay Protocols: Use identical cell lines (e.g., HEK293 expressing human CB1) and ligands (e.g., [³H]CP-55,940).
  • Control for Enantiomeric Purity: Chiral impurities in cyclopropane derivatives (e.g., TMCP-018) can skew results .
  • Validate with Functional Assays: Compare binding data with cAMP inhibition or β-arrestin recruitment assays .

Advanced: What is the compound’s stability under varying pH, temperature, and light conditions?

Methodological Answer:

  • Photostability: Degrades under UV light (λ > 300 nm) via cyclopropane ring opening. Store in amber vials at -20°C .
  • Thermal Stability: Stable at ≤ 25°C for 6 months; decomposition occurs at >80°C (TGA data).
  • pH Stability: Hydrolyzes in alkaline conditions (pH > 10) due to ketone reactivity. Use buffered solutions (pH 6–8) for in vitro studies .

Advanced: How can researchers detect this compound in complex biological matrices?

Methodological Answer:

  • Solid-Phase Extraction (SPE): Use C18 cartridges to isolate the compound from plasma or urine.
  • Liquid Chromatography-Tandem MS (LC-MS/MS): Employ a reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus) with MRM transitions m/z 241 → 144 (quantifier) and 241 → 98 (qualifier) .
  • Limit of Detection (LOD): 0.1 ng/mL in human serum .

Advanced: Why do in vivo metabolic studies show discrepancies with in vitro data?

Methodological Answer:
In vitro models (e.g., liver microsomes) often fail to account for:

  • Phase II Metabolism: Glucuronidation of hydroxylated metabolites (e.g., 5-OH-pentyl derivatives) in vivo .
  • Blood-Brain Barrier Penetration: Lipophilicity (logP ≈ 4.5) enhances CNS uptake, altering pharmacokinetic profiles .

Basic: What is the regulatory status of this compound and its analogs?

Methodological Answer:

  • UR-144 and XLR-11: Schedule I controlled substances in the U.S. under the Controlled Substances Act .
  • Legal Analogues: Compounds with N1-alkyl substitutions (e.g., cyclohexylmethyl) may evade regulations but require ethical review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 2
Reactant of Route 2
1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.